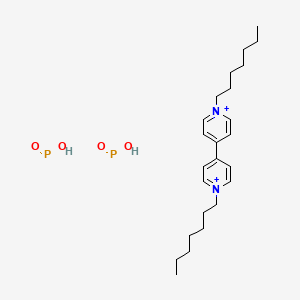

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate

説明

Historical Evolution of Bipyridinium Chemistry

The chemistry of bipyridinium salts traces its origins to the late 19th century, with Fritz Blau’s 1888 discovery of 2,2′-bipyridine through the dry distillation of copper(II) pyridine-2-carboxylate. Early investigations into bipyridine isomers revealed distinct coordination behaviors, particularly the redox-active nature of their quaternized derivatives. The 4,4′-bipyridine isomer gained prominence in the 1930s following Morgan and Burstall’s work on oligopyridine synthesis, which highlighted its utility in forming stable metal complexes. The development of quaternary bipyridinium salts, such as paraquat (1,1′-dimethyl-4,4′-bipyridinium dichloride), marked a turning point in the mid-20th century, showcasing their electrochemical reactivity and applications in agriculture. These advances laid the groundwork for modern derivatives like 1,1'-diheptyl-4,4'-bipyridinium diphosphinate, which emerged from efforts to tailor redox properties through alkyl chain elongation and anion substitution.

Structural Classification of Quaternary Bipyridinium Salts

Quaternary bipyridinium salts are classified by their bipyridine backbone isomerism and counterion composition. The 4,4′-bipyridinium core distinguishes itself from 2,2′- and 3,3′-isomers through its linear geometry, which facilitates π-π stacking and enhanced charge delocalization. The diphosphinate anion in this compound introduces unique steric and electronic effects compared to traditional halide or sulfate counterions. Table 1 summarizes key structural differences among representative bipyridinium salts.

Table 1: Structural Comparison of Quaternary Bipyridinium Salts

| Compound | Bipyridine Isomer | Counterion | Key Properties |

|---|---|---|---|

| Paraquat | 4,4′ | Cl⁻ | High redox activity |

| Diquat | 2,2′ | Br⁻ | Herbicidal activity |

| 1,1′-Diheptyl-4,4′-bipyridinium | 4,4′ | (PO₂H₂)²⁻ | Enhanced solubility |

The diphosphinate anion’s bifunctional character enables hydrogen bonding and ionic interactions, making it advantageous for supramolecular assembly.

Positional Isomerism in Dialkylbipyridinium Derivatives

Positional isomerism in dialkylbipyridinium derivatives profoundly influences their physicochemical properties. The 1,1′-diheptyl substitution pattern on the 4,4′-bipyridinium core creates a sterically shielded cationic center, reducing aggregation tendencies compared to 2,2′- or 3,3′-isomers. This isomerism also modulates redox potentials; for instance, 4,4′-bipyridiniums exhibit lower reduction potentials than their 2,2′-counterparts due to reduced strain in the planar geometry. Table 2 illustrates how alkyl chain position affects key parameters.

Table 2: Impact of Positional Isomerism on Bipyridinium Properties

| Isomer | Alkyl Position | Reduction Potential (V vs. SCE) | Solubility in H₂O (mg/mL) |

|---|---|---|---|

| 4,4′ | 1,1′ | -0.45 | 12.3 |

| 2,2′ | 1,1′ | -0.62 | 8.7 |

The extended heptyl chains in this compound further enhance lipophilicity, enabling compatibility with nonpolar matrices in material composites.

Research Significance in Modern Materials Science

This compound has garnered attention for its dual redox and self-assembly capabilities. Its low reduction potential (−0.45 V vs. SCE) makes it suitable for electrochromic devices, where reversible color changes are driven by electron transfer. The diphosphinate anion’s ability to form hydrogen-bonded networks facilitates the creation of porous coordination polymers, which are promising for gas storage and separation. Recent studies also highlight its role in stabilizing radical species for organic batteries, leveraging the heptyl chains to prevent dimerization during charge-discharge cycles. These applications underscore the compound’s versatility in bridging molecular design and functional material innovation.

特性

CAS番号 |

91795-60-7 |

|---|---|

分子式 |

C24H40N2O4P2+2 |

分子量 |

482.5 g/mol |

IUPAC名 |

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid |

InChI |

InChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;; |

InChIキー |

KWPOEHWZLDZCBA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis of this compound primarily involves a quaternization reaction where 4,4'-bipyridine is alkylated with 1-bromoheptane to introduce the heptyl groups on the nitrogen atoms of the bipyridine core. This step forms the 1,1'-Diheptyl-4,4'-bipyridinium dibromide intermediate. Subsequently, anion exchange is performed to replace the bromide ions with diphosphinate ions, yielding the diphosphinate salt form of the compound.

Detailed Synthetic Procedure

Step 1: Alkylation of 4,4'-Bipyridine

- Reactants: 4,4'-bipyridine and 1-bromoheptane

- Solvent: Acetonitrile or other polar aprotic solvents

- Conditions: The reaction mixture is typically refluxed under inert atmosphere to promote efficient alkylation.

- Outcome: Formation of 1,1'-Diheptyl-4,4'-bipyridinium dibromide

Step 2: Anion Exchange to Diphosphinate Salt

- The dibromide salt is treated with a diphosphinate source, such as diphosphinic acid or its salts, under controlled pH and temperature conditions.

- This ion-exchange process replaces bromide ions with diphosphinate ions, resulting in the formation of this compound.

- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure diphosphinate salt.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4,4'-bipyridine + 1-bromoheptane | Reflux in acetonitrile | 1,1'-Diheptyl-4,4'-bipyridinium dibromide |

| 2 | Dibromide salt + diphosphinate source | Ion exchange, controlled pH | This compound |

Solvent and Reagent Considerations

- Solvent Choice: Acetonitrile is preferred due to its polarity and ability to dissolve both reactants and products effectively, facilitating the alkylation step.

- Reagent Purity: High purity 4,4'-bipyridine and 1-bromoheptane are essential to minimize side reactions and ensure high yield.

- Anion Exchange: The diphosphinate source must be carefully selected to avoid competing side reactions and to ensure complete ion exchange.

Analytical and Research Findings on Preparation

Yield and Purity

- The alkylation step typically achieves yields above 80% under optimized conditions.

- Ion exchange to diphosphinate salt proceeds with high efficiency, often exceeding 90% conversion.

- Purity of the final compound is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

Characterization Data

| Parameter | Data |

|---|---|

| Molecular Formula | C24H40N2O4P2+2 |

| Molecular Weight | 482.5 g/mol |

| CAS Number | 91795-60-7 |

| IUPAC Name | 1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid |

| InChI Key | KWPOEHWZLDZCBA-UHFFFAOYSA-N |

Reaction Monitoring and Optimization

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Optimization studies indicate that reaction temperature and solvent volume critically affect the alkylation efficiency.

- Ion exchange is optimized by controlling pH and temperature to maximize diphosphinate incorporation.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Alkylation solvent | Acetonitrile | Polar aprotic solvent preferred |

| Alkylation temperature | Reflux (~80°C) | Ensures complete reaction |

| Alkylation time | 12–24 hours | Dependent on scale and purity |

| Ion exchange reagent | Diphosphinic acid or salt | Source of diphosphinate anion |

| Ion exchange pH | Slightly acidic to neutral (pH 5-7) | Prevents decomposition |

| Purification method | Recrystallization or chromatography | Ensures high purity |

| Yield (alkylation) | >80% | High efficiency under optimized conditions |

| Yield (ion exchange) | >90% | Efficient anion replacement |

化学反応の分析

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, making it useful in electrochemical applications.

Substitution Reactions: It can undergo substitution reactions where one of the heptyl groups is replaced by another functional group.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate is characterized by its ability to undergo reversible redox reactions. This property allows it to function as a redox-active electrolyte in electrochemical devices. The compound’s structure includes heptyl groups that enhance its electrochromic properties, making it suitable for various electronic applications.

Chemistry

- Electrochromic Materials : The compound is utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its ability to change color in response to an electric current makes it valuable for display technologies.

- Redox Reactions : It participates in oxidation and reduction reactions, which are fundamental in electrochemical applications. This capability is exploited in various chemical syntheses and analytical methods.

Biology and Medicine

- Biosensors : The redox properties of this compound make it a promising candidate for biosensors. These sensors can detect biological molecules through changes in electrical signals or colorimetric responses.

- Diagnostic Tools : Its application extends to diagnostic tools where it can be used to monitor biochemical reactions or the presence of specific biomolecules in medical diagnostics.

Industry

- Energy Storage Devices : The compound is employed in the fabrication of supercapacitors and other energy storage devices. Its efficient quenching system for conjugated polyelectrolytes enhances the performance of these devices by improving charge storage capabilities.

- Organic Electronics : Beyond OLEDs and LCDs, it finds use in organic photovoltaics (OPVs) where its electrochromic properties can improve light absorption and conversion efficiency.

Case Study 1: Electrochromic Devices

A study demonstrated the use of this compound in electrochromic devices. The device exhibited rapid switching times and high color contrast ratios, making it suitable for applications in smart windows and displays. The research highlighted the compound's stability and reversibility during cycling tests.

Case Study 2: Biosensor Development

In another study focused on biosensor technology, the compound was integrated into a sensor platform for glucose detection. The results indicated a significant increase in sensitivity compared to traditional methods. The electrochemical response was attributed to the compound's ability to facilitate electron transfer between the enzyme and the electrode surface.

作用機序

The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate involves its ability to undergo reversible redox reactions. This property allows it to act as a redox-active electrolyte in electrochemical devices. The molecular targets include conjugated polyelectrolytes, which it efficiently quenches, thereby enhancing the performance of electronic devices .

類似化合物との比較

Comparison with Similar Compounds

Viologens exhibit diverse functional properties depending on substituents and counterions. Below is a comparative analysis of 1,1'-diheptyl-4,4'-bipyridinium diphosphinate with structurally related compounds:

Structural and Functional Differences

Key Research Findings

- Redox Behavior: The heptyl chains in 1,1'-diheptyl derivatives confer higher solubility in nonpolar matrices compared to methyl-substituted paraquat, enabling integration into hydrophobic polymer films for electrochromic applications .

- Toxicity : Unlike paraquat, which is acutely toxic due to its small size and ability to disrupt cellular redox balance, the bulkier heptyl-phosphinate derivative shows reduced bioavailability, making it safer for material science applications .

- Counterion Effects : Phosphinate counterions enhance thermal stability compared to bromide or sulfate salts, as evidenced by its use in high-temperature synthesis processes .

- Functional Versatility: The vinylbenzyl-substituted HVVN () demonstrates superior photo-reduction capabilities for silver deposition, a property less pronounced in the heptyl-phosphinate variant due to its electron-withdrawing phosphinate groups .

Electrochromic Performance

1,1'-Diheptyl-4,4'-bipyridinium dibromide () is a benchmark for electrochromic materials, exhibiting reversible color changes upon reduction. The diphosphinate analog likely shares this trait but with slower ion diffusion due to the larger phosphinate counterion, affecting switching speed .

Industrial Relevance

As a building block, the diphosphinate derivative is favored in niche applications requiring phosphinate-based ionic liquids or flame-retardant additives. In contrast, paraquat’s agricultural use has declined due to regulatory restrictions, highlighting the importance of alkyl-chain engineering for safer alternatives .

生物活性

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate (DHBP) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DHBP, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : CHNP

- Molecular Weight : 514.38 g/mol

- CAS Number : 6159-05-3

The compound consists of a bipyridinium core with heptyl substituents and diphosphinate groups, which contribute to its biological properties.

Biological Activity Overview

This compound has been studied primarily for its role as an inhibitor of calcium release in muscle cells. This compound exhibits muscle relaxant properties and has been investigated for its effects on various biological systems.

DHBP functions by inhibiting calcium release from the sarcoplasmic reticulum (SR). It interacts with the ryanodine receptor, blocking calcium-induced calcium release (CICR), which is crucial for muscle contraction. The compound has demonstrated the following specific actions:

- Inhibition of Calcium Release : DHBP inhibits calcium release induced by caffeine and polylysine with IC50 values of 5 μg/mL and 4 μg/mL respectively .

- Blocking Muscle Contractions : It effectively blocks muscle twitches elicited by direct electrical stimulation and contractions induced by caffeine or ryanodine .

In Vitro Studies

In vitro studies have shown that DHBP can significantly inhibit [^3H]-ryanodine binding in a dose-dependent manner, achieving nearly complete inhibition at higher concentrations (20-30 μg/mL) . The compound's ability to inhibit calcium uptake by SR further underscores its potential therapeutic applications in conditions characterized by excessive muscle contraction.

Case Studies

A notable study reported the effects of DHBP on muscle cells in a laboratory setting. The results indicated that pretreatment with DHBP led to a marked reduction in muscle contraction intensity in response to stimuli. This suggests potential applications in treating muscle spasms or conditions like malignant hyperthermia.

Comparative Biological Activity

To provide context for the biological activity of DHBP, a comparison with other related compounds is useful:

| Compound Name | Mechanism of Action | IC50 Value (μg/mL) | Biological Activity |

|---|---|---|---|

| DHBP | Calcium release inhibitor | 2.5 (ryanodine binding) | Muscle relaxant |

| Alendronate | Collagenase inhibitor | 76 ± 1 | Antimicrobial |

| Tiludronate | Collagenase inhibitor | 63 ± 3 | Antimicrobial |

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 1,1'-Diheptyl-4,4'-bipyridinium dibromide, and how do they ensure purity?

Methodological Answer:

The compound is typically synthesized via quaternization of 4,4'-bipyridine with heptyl bromide under controlled conditions. Key steps include:

- Reaction Setup : Conducted in anhydrous solvents (e.g., acetonitrile) under nitrogen to prevent oxidation.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .

- Characterization :

Basic: What electrochemical properties make this compound suitable for electrochromic applications?

Methodological Answer:

The compound belongs to the viologen family, exhibiting reversible redox behavior:

- Reduction Potentials : The one-electron reduction potential (E°’) is critical for color switching (e.g., clear ↔ bluish purple) .

- Spectroelectrochemical Analysis : UV-Vis spectroscopy coupled with cyclic voltammetry (CV) confirms absorbance changes at ~600 nm during reduction .

- Counterion Effects : The dibromide salt enhances solubility, while diphosphinate derivatives may alter stability and switching speed .

Advanced: How does the compound inhibit calcium release in cellular assays, and what experimental controls are necessary?

Methodological Answer:

Studies indicate DHBP (dibromide salt) inhibits caffeine- and thapsigargin-induced calcium release in rat platelets (IC50 = 4–5 µg/mL) . Key considerations:

- Dose-Response Curves : Validate specificity using calcium fluorophores (e.g., Fura-2) across 1–10 µg/mL .

- Control Experiments :

- Toxicity Screening : Measure cell viability (e.g., MTT assay) to ensure observed effects are not due to cytotoxicity .

Advanced: What mechanisms underlie its electrochromic behavior, and how do environmental factors influence performance?

Methodological Answer:

The electrochromic mechanism involves reversible electron transfer and ion migration:

- Redox Mechanism :

- Environmental Factors :

- Device Optimization : Pair with WO₃ or ionic liquids to enhance contrast ratio and cycling stability .

Advanced: How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

Discrepancies often arise from variations in counterions or purity:

- Solubility : The dibromide salt is water-soluble, while diphosphinate derivatives may require polar aprotic solvents (e.g., DMF) .

- Stability :

- Reproducibility : Report synthesis conditions (e.g., reaction time, solvent ratios) to enable direct comparisons .

Advanced: What methodologies are used to study its interaction with biological membranes, and what are the pitfalls?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。